2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid
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Overview
Description
2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid is a chemical compound that combines a piperazine derivative with trifluoroacetic acid. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form piperazine and chloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Piperazine derivatives with various functional groups.
Oxidation Products: Oxidized forms of the piperazine ring.
Hydrolysis Products: Piperazine and chloroacetic acid.
Scientific Research Applications
2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid is used in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(piperazin-1-yl)ethan-1-one involves its interaction with biological molecules such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The piperazine ring is known to interact with neurotransmitter receptors, while the chloroacetyl group can form covalent bonds with nucleophilic sites on proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)ethan-1-ol: A similar compound with an alcohol group instead of a chloroacetyl group.
2-Chloro-1-(piperazin-1-yl)ethan-1-ol: A compound with a hydroxyl group instead of a ketone.
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one: A compound with a chlorophenoxy group instead of a chloroacetyl group.
Uniqueness
2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid is unique due to its combination of a reactive chloroacetyl group and a versatile piperazine ring. This combination allows for a wide range of chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
2-chloro-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O.C2HF3O2/c7-5-6(10)9-3-1-8-2-4-9;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDVENJPPEKEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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